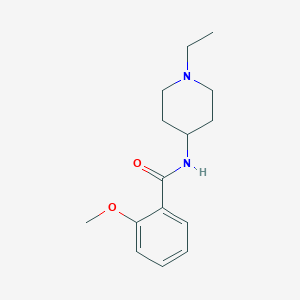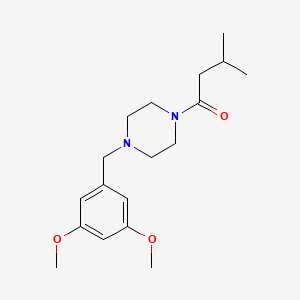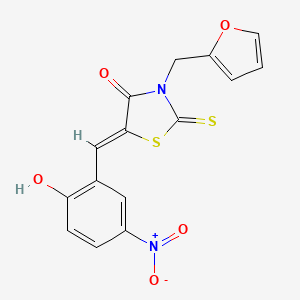
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione
Vue d'ensemble
Description
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMD 57283 and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of EMD 57283 is not fully understood, but it is believed to involve modulation of the NMDA receptor. EMD 57283 has been found to enhance NMDA receptor function by increasing the open probability of the receptor channel. This leads to an increase in calcium influx and activation of downstream signaling pathways that are involved in synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, EMD 57283 has been found to exhibit a range of other biochemical and physiological effects. These include modulation of GABAergic transmission, inhibition of voltage-gated sodium channels, and activation of TRPC channels. EMD 57283 has also been found to exhibit anticonvulsant and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMD 57283 for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate this receptor and study its effects on synaptic plasticity and memory consolidation. However, one limitation of EMD 57283 is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired level of receptor modulation without also affecting other receptors.
Orientations Futures
There are several potential future directions for research on EMD 57283. One area of interest is the development of more potent analogs that can selectively modulate the NMDA receptor with greater efficacy. Another area of interest is the study of EMD 57283 in animal models of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the potential use of EMD 57283 as a cognitive enhancer in healthy individuals warrants further investigation.
Applications De Recherche Scientifique
EMD 57283 has been found to exhibit a range of interesting biological activities that make it a potential candidate for scientific research. One of the most promising applications of EMD 57283 is as a modulator of the NMDA receptor. This receptor plays a critical role in synaptic plasticity and learning and memory processes. EMD 57283 has been found to enhance NMDA receptor function and improve memory consolidation in animal models.
Propriétés
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-5-21-19(23)15-10-17(25-3)18(26-4)11-16(15)22(20(21)24)12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMWFITZSAPKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)

![2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4676121.png)
![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)
![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4676140.png)

